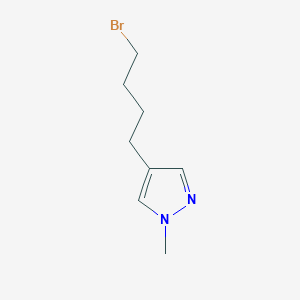

4-(4-bromobutyl)-1-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13BrN2 |

|---|---|

Molecular Weight |

217.11 g/mol |

IUPAC Name |

4-(4-bromobutyl)-1-methylpyrazole |

InChI |

InChI=1S/C8H13BrN2/c1-11-7-8(6-10-11)4-2-3-5-9/h6-7H,2-5H2,1H3 |

InChI Key |

BXQGGKSOPNTXEH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)CCCCBr |

Origin of Product |

United States |

Alternative or Indirect Synthetic Methodologies for the Preparation of 4 4 Bromobutyl 1 Methyl 1h Pyrazole

While direct alkylation at the 4-position of 1-methyl-1H-pyrazole presents a straightforward synthetic strategy, alternative and indirect routes offer versatility, particularly for accessing analogues or when direct methods are inefficient. These routes often involve the construction of a functionalized pyrazole (B372694) core followed by modification of the substituent at the 4-position, or building the pyrazole ring with the desired side chain precursor already incorporated.

Synthesis via Cross-Coupling Reactions from a Halogenated Pyrazole Intermediate

A prominent indirect strategy commences with a halogenated pyrazole, such as 4-bromo-1-methyl-1H-pyrazole or 4-iodo-1-methyl-1H-pyrazole. These intermediates are readily accessible through the halogenation of 1-methyl-1H-pyrazole. researchgate.netgoogle.com The halogen atom at the C4-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various carbon-based substituents. nih.govrsc.org

This approach allows for the coupling of the 4-halopyrazole with a four-carbon building block. For instance, a Suzuki-Miyaura cross-coupling reaction can be employed to couple the 4-halopyrazole with a boronic acid or boronic ester that contains a protected four-carbon chain, such as (4-(tetrahydropyran-2-yloxy)butyl)boronic acid pinacol (B44631) ester. Subsequent deprotection and conversion of the resulting terminal alcohol to a bromide would yield the target compound. This multi-step sequence provides a reliable method for introducing a functionalized alkyl chain. nih.govrsc.org

Conceptual Reaction Scheme:

Halogenation: 1-methyl-1H-pyrazole is halogenated to produce 4-bromo- or 4-iodo-1-methyl-1H-pyrazole.

Suzuki-Miyaura Coupling: The 4-halopyrazole is coupled with a protected four-carbon boronic ester.

Deprotection: The protecting group on the terminal alcohol is removed.

Bromination: The resulting alcohol, 4-(1-methyl-1H-pyrazol-4-yl)butan-1-ol, is converted to the final product using a suitable brominating agent (e.g., PBr₃ or CBr₄/PPh₃).

Table 1: Summary of the Cross-Coupling Route

| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Electrophilic Halogenation | 1-methyl-1H-pyrazole | N-Bromosuccinimide (NBS) or I₂/oxidant | 4-bromo-1-methyl-1H-pyrazole |

| 2 | Suzuki-Miyaura Coupling | 4-bromo-1-methyl-1H-pyrazole | Boronic ester, Pd catalyst (e.g., Pd(PPh₃)₄), base | 1-methyl-4-(4-(protected-oxy)butyl)-1H-pyrazole |

| 3 | Deprotection | 1-methyl-4-(4-(protected-oxy)butyl)-1H-pyrazole | Acid (e.g., HCl) | 4-(1-methyl-1H-pyrazol-4-yl)butan-1-ol |

| 4 | Bromination | 4-(1-methyl-1H-pyrazol-4-yl)butan-1-ol | PBr₃ or CBr₄/PPh₃ | 4-(4-bromobutyl)-1-methyl-1H-pyrazole |

Synthesis via Chain Elongation of a 4-Substituted Pyrazole

Another effective indirect route involves starting with a 1-methyl-1H-pyrazole that is already functionalized at the 4-position with a group amenable to carbon chain extension. Readily available starting materials for this approach include 1-methyl-1H-pyrazole-4-carbaldehyde or 1-methyl-1H-pyrazole-4-carboxylic acid. chemicalbook.comrsc.org

Starting from the aldehyde, a Wittig reaction with a three-carbon phosphorane ylide (e.g., (3-bromopropyl)triphenylphosphonium bromide) could form an alkene, which can then be reduced to the saturated butyl chain. Alternatively, the aldehyde can be reacted with a three-carbon Grignard reagent, followed by dehydration and reduction.

If starting with the carboxylic acid or its ester, it can be reduced to the corresponding alcohol, (1-methyl-1H-pyrazol-4-yl)methanol. nih.gov This alcohol can be converted to a halide and used in a nucleophilic substitution reaction with a three-carbon nucleophile (e.g., a malonic ester synthesis approach) to build the required carbon chain. Subsequent functional group manipulations would then lead to the final bromobutyl product.

Conceptual Reaction Scheme (from Carboxylic Acid):

Reduction: 1-methyl-1H-pyrazole-4-carboxylic acid is reduced to (1-methyl-1H-pyrazol-4-yl)methanol.

Halogenation: The alcohol is converted to (4-(chloromethyl)-1-methyl-1H-pyrazole).

Chain Extension (Malonic Ester Synthesis): The chloromethyl derivative is reacted with diethyl malonate and a base.

Hydrolysis & Decarboxylation: The resulting diester is hydrolyzed and decarboxylated to yield 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid.

Reduction: The propanoic acid is reduced to 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol.

Further Elongation/Conversion: The propanol (B110389) is converted to a bromide, followed by another one-carbon extension (e.g., via cyanide displacement and hydrolysis/reduction) and final bromination. A more direct approach would be the reduction of the propanoic acid to the corresponding butanol after a one-carbon homologation step.

Table 2: Summary of the Chain Elongation Route (via Carboxylic Acid)

| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Reduction | 1-methyl-1H-pyrazole-4-carboxylic acid | LiAlH₄ or BH₃ | (1-methyl-1H-pyrazol-4-yl)methanol |

| 2 | Chlorination | (1-methyl-1H-pyrazol-4-yl)methanol | SOCl₂ | 4-(chloromethyl)-1-methyl-1H-pyrazole |

| 3 | Malonic Ester Synthesis | 4-(chloromethyl)-1-methyl-1H-pyrazole | Diethyl malonate, NaOEt | Diethyl 2-((1-methyl-1H-pyrazol-4-yl)methyl)malonate |

| 4 | Reduction & Bromination | Diethyl 2-((1-methyl-1H-pyrazol-4-yl)methyl)malonate | LiAlH₄ then PBr₃ | 4-(3-bromopropyl)-1-methyl-1H-pyrazole |

| 5 | Cyanide Displacement | 4-(3-bromopropyl)-1-methyl-1H-pyrazole | NaCN | 4-(1-methyl-1H-pyrazol-4-yl)butanenitrile |

| 6 | Hydrolysis, Reduction & Bromination | 4-(1-methyl-1H-pyrazol-4-yl)butanenitrile | H₃O⁺, then LiAlH₄, then PBr₃ | This compound |

Synthesis via Pyrazole Ring Formation

A fundamentally different indirect approach is to construct the pyrazole ring itself from precursors that already contain the C4-substituent or a latent form of it. The classical Knorr pyrazole synthesis involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. mdpi.com

In this context, a substituted 1,3-dicarbonyl compound, such as 2-(4-bromobutyl)malonaldehyde or a derivative thereof, could be reacted with methylhydrazine. The cyclization reaction would directly form the 1-methyl-4-(4-bromobutyl)-1H-pyrazole ring system. The main challenge in this route is the synthesis of the appropriately substituted and potentially unstable 1,3-dicarbonyl precursor. This method offers a convergent approach where the key fragments are assembled in a single cyclization step.

Table 3: Summary of the Ring Formation Route

| Step | Reaction Type | Starting Materials | Key Reagents/Conditions | Product |

| 1 | Knorr Pyrazole Synthesis (Cyclocondensation) | 2-(4-bromobutyl)malonaldehyde (or equivalent) + Methylhydrazine | Acid or base catalyst, heating | This compound |

Chemical Transformations and Derivatizations of 4 4 Bromobutyl 1 Methyl 1h Pyrazole

Reactions at the Bromobutyl Moiety: Exploiting the Electrophilic Carbon

The bromine atom on the terminal carbon of the butyl group renders it susceptible to attack by nucleophiles, making it a versatile handle for introducing a wide array of functionalities. This electrophilic character is the basis for numerous derivatization strategies.

Nucleophilic Substitution Reactions (SN2)

The primary alkyl bromide structure of the bromobutyl group is highly conducive to bimolecular nucleophilic substitution (SN2) reactions. In these reactions, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a new covalent bond.

The conversion of the bromobutyl group to other key functional groups such as alcohols, amines, and thiols is a fundamental transformation.

Alcohols: Reaction with hydroxide (B78521) sources, such as sodium hydroxide or potassium hydroxide, in a suitable solvent system (e.g., aqueous tetrahydrofuran (B95107) or acetone) would be expected to yield the corresponding alcohol, 4-(4-hydroxybutyl)-1-methyl-1H-pyrazole.

Amines: A variety of nitrogen nucleophiles can be employed to introduce amino functionalities. Ammonia (B1221849) can be used to form the primary amine, while primary and secondary amines will yield secondary and tertiary amines, respectively. The Gabriel synthesis, using phthalimide (B116566) as an ammonia surrogate, provides a classic method for the clean synthesis of the primary amine.

Thiols: The thiol functionality can be introduced by reacting 4-(4-bromobutyl)-1-methyl-1H-pyrazole with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. These reactions provide access to the corresponding thiol, which can be a precursor for further modifications.

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-OH) |

| Ammonia | Aqueous Ammonia (NH₃) | Primary Amine (-NH₂) |

| Primary Amine | Methylamine (CH₃NH₂) | Secondary Amine (-NHR) |

| Phthalimide | Potassium Phthalimide | Primary Amine (via Gabriel synthesis) |

| Hydrosulfide | Sodium Hydrosulfide (NaSH) | Thiol (-SH) |

| Thiourea | Thiourea followed by hydrolysis | Thiol (-SH) |

The electrophilic nature of the bromobutyl chain also allows for the formation of ether and ester linkages, further expanding the range of accessible derivatives.

Ethers: According to the Williamson ether synthesis, reaction with an alkoxide or phenoxide salt (e.g., sodium ethoxide or sodium phenoxide) would lead to the formation of the corresponding ether. This reaction is a reliable method for constructing C-O-C bonds.

Esters: Carboxylate salts, acting as oxygen nucleophiles, can displace the bromide to form esters. For instance, reacting this compound with sodium acetate (B1210297) in a polar aprotic solvent like dimethylformamide (DMF) would be expected to produce the corresponding acetate ester.

| Nucleophile | Reagent Example | Product Functional Group |

| Alkoxide | Sodium Ethoxide (NaOCH₂CH₃) | Ether (-OR) |

| Phenoxide | Sodium Phenoxide (NaOPh) | Aryl Ether (-OAr) |

| Carboxylate | Sodium Acetate (NaOAc) | Ester (-OC(O)R) |

Cross-Coupling Reactions at the Bromine Center

While less common for simple alkyl bromides compared to aryl or vinyl bromides, cross-coupling reactions can, under specific catalytic conditions, be employed to form new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. jocpr.comnih.gov

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organic halide. libretexts.org While traditionally used for sp²-hybridized carbons, advancements have extended its scope to include some sp³-hybridized systems. A Suzuki-Miyaura coupling of this compound with an arylboronic acid, in the presence of a suitable palladium catalyst and base, could potentially form a new carbon-carbon bond, leading to an aryl-substituted butyl chain. nih.govrsc.orgresearchgate.net The choice of ligand for the palladium catalyst is crucial for the success of such reactions involving alkyl halides. rsc.org

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with organic halides. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov Similar to the Suzuki-Miyaura reaction, its application with alkyl halides is more challenging than with aryl or vinyl halides but can be achieved with appropriate catalytic systems. sigmaaldrich.com This would result in the formation of a product with an extended alkynyl-butyl side chain.

Nickel catalysts have emerged as a powerful alternative to palladium for cross-coupling reactions, often exhibiting unique reactivity and being more cost-effective. researchgate.net Nickel-catalyzed cross-couplings of alkyl halides have been developed and could be applicable to this compound. lookchem.commdpi.comnih.govacs.org These reactions can facilitate the coupling with a variety of partners, including organozinc reagents (Negishi-type coupling) and other organometallic species, to form new C-C bonds.

| Reaction Name | Coupling Partner | Catalyst System (General) | Resulting Bond |

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Palladium catalyst + Base | C(sp³)-C(sp²) or C(sp³)-C(sp³) |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Palladium catalyst + Copper co-catalyst + Base | C(sp³)-C(sp) |

| Negishi-type | Organozinc (e.g., R-ZnX) | Nickel or Palladium catalyst | C(sp³)-C |

Cyclization Reactions Involving the Butyl Chain (e.g., intramolecular nucleophilic attack to form fused systems)

The presence of a reactive alkyl bromide at the terminus of the four-carbon chain allows for intramolecular cyclization reactions to form fused or spirocyclic systems. These reactions typically proceed via an intramolecular nucleophilic substitution (SN2) mechanism, where a nucleophilic center within the molecule attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion.

One of the most plausible pathways involves the N-2 atom of the pyrazole (B372694) ring acting as the internal nucleophile. This attack would lead to the formation of a six-membered ring fused to the pyrazole, resulting in a positively charged quaternary ammonium (B1175870) salt, specifically a tetrahydro-pyrazolo[1,2-a]pyridazinium system. Such cyclizations are common in heterocyclic chemistry for the construction of bicyclic frameworks. nih.gov

Alternatively, if a nucleophilic center is first generated at the C-5 position of the pyrazole ring (for example, through lithiation, as discussed in section 3.2.1.1), this carbanion could then attack the bromobutyl chain. This pathway would result in the formation of a fused cyclopentane (B165970) ring, yielding a dihydropyrrolo[1,2-b]pyrazole derivative. The feasibility and outcome of these cyclization reactions are highly dependent on the reaction conditions, such as the choice of base, solvent, and temperature, which influence the kinetics and thermodynamics of ring formation.

| Reaction Type | Nucleophile | Proposed Product Structure | Product Name | General Conditions |

|---|---|---|---|---|

| N-Alkylation | Pyrazole N-2 | Fused Bicyclic System | 6,7,8,9-Tetrahydro-4-methyl-5H-pyrazolo[1,2-a]pyridazin-4-ium bromide | Heating in an inert solvent (e.g., acetonitrile (B52724), DMF) |

| C-Alkylation | Pyrazole C-5 (as carbanion) | Fused Bicyclic System | 6,7-Dihydro-4-methyl-5H-pyrrolo[1,2-b]pyrazole | 1. Deprotonation at C-5 (e.g., with n-BuLi). 2. Intramolecular cyclization. |

Grignard Reagent Formation and Subsequent Functionalization

The terminal bromine atom of the butyl chain can be readily converted into an organometallic species, most commonly a Grignard reagent. This transformation is achieved by reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The resulting Grignard reagent, 4-(1-methyl-1H-pyrazol-4-yl)butylmagnesium bromide, is a potent nucleophile and a versatile intermediate for forming new carbon-carbon and carbon-heteroatom bonds.

This organomagnesium compound can react with a wide array of electrophiles to introduce various functional groups at the end of the butyl chain. For instance, reaction with carbon dioxide (CO2) followed by an acidic workup yields a carboxylic acid. Aldehydes and ketones react to produce secondary and tertiary alcohols, respectively. This synthetic strategy effectively extends the carbon skeleton and allows for the introduction of diverse functionalities, significantly increasing the molecular complexity and synthetic utility of the parent compound.

| Electrophile | Reagent | Product Type | Product Name |

|---|---|---|---|

| Carbon Dioxide | 1. CO2(s) or (g) 2. H3O+ | Carboxylic Acid | 5-(1-Methyl-1H-pyrazol-4-yl)pentanoic acid |

| Formaldehyde | 1. HCHO 2. H3O+ | Primary Alcohol | 5-(1-Methyl-1H-pyrazol-4-yl)pentan-1-ol |

| Aldehyde (e.g., Acetaldehyde) | 1. CH3CHO 2. H3O+ | Secondary Alcohol | 6-(1-Methyl-1H-pyrazol-4-yl)hexan-2-ol |

| Ketone (e.g., Acetone) | 1. (CH3)2CO 2. H3O+ | Tertiary Alcohol | 2-Methyl-6-(1-methyl-1H-pyrazol-4-yl)hexan-2-ol |

| Nitrile (e.g., Acetonitrile) | 1. CH3CN 2. H3O+ | Ketone | 7-(1-Methyl-1H-pyrazol-4-yl)heptan-2-one |

Functionalization and Chemical Modification of the Pyrazole Ring System

With the C-4 position occupied by the butyl group, further substitution on the pyrazole ring is directed to the C-3 and C-5 positions. The reactivity of these positions is influenced by the electronic effects of the N-1 methyl group, the N-2 "pyridine-like" nitrogen, and the C-4 alkyl substituent. The N-2 nitrogen atom is strongly electron-withdrawing and deactivates the adjacent C-3 and C-5 positions towards electrophilic attack. Conversely, the N-1 methyl group is electron-donating. The regiochemical outcome of substitution reactions is therefore often dependent on the specific mechanism and reagents employed.

C-H Functionalization at Unsubstituted Positions (C-3 and C-5)

Direct functionalization of the C-H bonds at the C-3 and C-5 positions represents an efficient and atom-economical approach to modifying the pyrazole core, avoiding the need for pre-functionalized substrates. rsc.org

Direct metalation involves the deprotonation of a C-H bond by a strong organometallic base, creating a carbon-metal bond that can then be quenched with an electrophile. For 1-substituted pyrazoles, the C-5 proton is generally more acidic than the C-3 proton due to the inductive effect of the adjacent N-1 atom and stabilization of the resulting anion.

Studies on the lithiation of 1-methylpyrazole (B151067) using n-butyllithium (n-BuLi) have shown that under thermodynamically controlled conditions (e.g., in THF), deprotonation occurs selectively at the C-5 position. nih.gov The resulting 5-lithio-1-methylpyrazole is a powerful nucleophile that can react with various electrophiles to introduce substituents exclusively at this position. nih.gov Kinetically controlled conditions, however, can sometimes lead to deprotonation of the N-methyl group. nih.gov

Directed ortho metalation (DoM) is a powerful strategy where a directing metalation group (DMG) coordinates to the organolithium reagent, guiding deprotonation to an adjacent position. wikipedia.orgbaranlab.org While the parent molecule lacks a classical DMG, the nitrogen atoms of the pyrazole ring itself can coordinate the lithium reagent, influencing the regioselectivity. wikipedia.orgbaranlab.org

Besides lithiation, other metalation strategies using bases like lithium magnesates (TMP-Mg-Li) or zincates (TMP-Zn-Li) can also be employed. researchgate.net These reagents can offer different regioselectivities and improved functional group tolerance compared to organolithium bases.

| Metalating Agent | Conditions | Electrophile (E+) | Product Type |

|---|---|---|---|

| n-BuLi | THF, Thermodynamic control | D2O | 5-Deuterated pyrazole |

| n-BuLi | THF, Thermodynamic control | I2 | 5-Iodopyrazole |

| n-BuLi | THF, Thermodynamic control | (CH3)3SiCl | 5-Silylpyrazole |

| n-BuLi | THF, Thermodynamic control | DMF | 5-Formylpyrazole |

| TMP2Zn·MgCl2·2LiCl | THF | Benzoyl chloride | 5-Benzoylpyrazole |

While the pyrazole ring is considered electron-rich compared to benzene, the presence of the pyridine-like N-2 nitrogen deactivates the ring towards electrophilic aromatic substitution (SEAr). quora.com Reactions, therefore, often require forcing conditions. In 1,4-disubstituted pyrazoles, electrophilic attack occurs at the C-3 or C-5 position. The electron-donating N-1 methyl group directs electrophiles to the C-5 position, while the C-4 alkyl group also provides a slight activating effect. Consequently, substitution at C-5 is generally favored over C-3. quora.comrrbdavc.org

Common electrophilic substitution reactions applicable to the pyrazole ring include halogenation, nitration, and sulfonation. scribd.com

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). nih.gov

Nitration: Nitration typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid, to generate the nitronium ion (NO2+). scribd.comresearchgate.net

Sulfonation: This can be accomplished using fuming sulfuric acid (H2SO4/SO3). scribd.com

Vilsmeier-Haack Formylation: This reaction, using phosphoryl chloride (POCl3) and dimethylformamide (DMF), introduces a formyl group (-CHO) onto the ring, typically at the C-4 position in unsubstituted pyrazoles, but can be directed to C-5 in 4-substituted analogs under appropriate conditions. scribd.commdpi.com

| Reaction | Reagents | Electrophile | Expected Major Product Position |

|---|---|---|---|

| Nitration | HNO3 / H2SO4 | NO2+ | C-5 |

| Bromination | Br2 or NBS | Br+ | C-5 |

| Chlorination | Cl2 or NCS | Cl+ | C-5 |

| Sulfonation | Fuming H2SO4 | SO3 | C-5 |

Modern synthetic methods increasingly rely on transition-metal-catalyzed oxidative C-H functionalization, which allows for the direct coupling of C-H bonds with various partners. rsc.org These reactions often proceed under milder conditions than classical electrophilic substitutions and can offer unique regioselectivity. Catalysts based on palladium (Pd), rhodium (Rh), or ruthenium (Ru) are commonly employed.

For the pyrazole core, these methods can be used to form new C-C bonds (e.g., arylation, alkenylation) or C-heteroatom bonds. The regioselectivity is often controlled by the catalyst system and any directing groups present in the molecule. While the N-1 nitrogen can act as a directing group, the inherent electronic properties of the ring typically favor functionalization at the C-5 position.

An example of a metal-free oxidative functionalization is the electrophilic thio- or selenocyanation, which has been demonstrated on pyrazoles using reagents like PhICl2 and NH4SCN or KSeCN. beilstein-journals.org This reaction proceeds through an electrophilic addition mechanism, likely favoring the more electron-rich C-5 position in the absence of substitution at C-4. beilstein-journals.org

| Reaction Type | Typical Catalyst/Reagents | Coupling Partner | Potential Product |

|---|---|---|---|

| Direct Arylation | Pd(OAc)2, P(o-tol)3, Cs2CO3 | Aryl halide (Ar-X) | 5-Aryl-4-(4-bromobutyl)-1-methyl-1H-pyrazole |

| Direct Alkenylation (Heck-type) | [RhCp*Cl2]2, AgSbF6 | Alkene (e.g., Styrene) | 4-(4-Bromobutyl)-1-methyl-5-styryl-1H-pyrazole |

| Thiocyanation | PhICl2 / NH4SCN | -SCN | 4-(4-Bromobutyl)-1-methyl-5-thiocyanato-1H-pyrazole |

Halogenation and Subsequent Cross-Coupling

The pyrazole ring, while aromatic, can undergo electrophilic substitution reactions such as halogenation. The position of this substitution is directed by the existing substituents. For 1,4-disubstituted pyrazoles, electrophilic attack typically occurs at the C-3 or C-5 position. Given the presence of an alkyl group at the C-4 position, which is weakly activating, and a methyl group at the N-1 position, further halogenation of the pyrazole ring of this compound is anticipated to yield a mixture of 3-halo and 5-halo derivatives. The regioselectivity of this process can be influenced by the reaction conditions and the specific halogenating agent employed.

Once halogenated, for instance, to introduce a bromine or iodine atom at the C-5 position, the resulting 4-(4-bromobutyl)-5-halo-1-methyl-1H-pyrazole becomes a valuable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the 5-halo-pyrazole derivative with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. rsc.orgresearchmap.jpnih.gov This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C-5 position. The general applicability of the Suzuki-Miyaura coupling to 4-halopyrazoles suggests its feasibility for the analogous 5-halo derivative. rsc.org

Sonogashira Coupling: To introduce an alkynyl moiety, the Sonogashira coupling can be employed. This reaction couples the 5-halo-pyrazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netwikipedia.orgorganic-chemistry.org This method provides a direct route to pyrazoles bearing acetylenic functionalities, which are versatile intermediates for further transformations.

Buchwald-Hartwig Amination: This cross-coupling reaction enables the formation of a carbon-nitrogen bond between the 5-halo-pyrazole and an amine. researchgate.netnih.govresearchgate.netwikipedia.orgyoutube.com A variety of primary and secondary amines can be used, leading to the synthesis of 5-amino-pyrazole derivatives. The choice of palladium catalyst and ligand is crucial for the success of this transformation, especially with five-membered heterocyclic halides. nih.gov

The following table summarizes the potential cross-coupling reactions of a hypothetical 5-bromo-4-(4-bromobutyl)-1-methyl-1H-pyrazole intermediate.

| Cross-Coupling Reaction | Coupling Partner | Product Type | Catalyst System (Typical) |

| Suzuki-Miyaura | R-B(OH)₂ | 5-Aryl/Vinyl-pyrazole | Pd(PPh₃)₄, Na₂CO₃ |

| Sonogashira | R-C≡CH | 5-Alkynyl-pyrazole | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Buchwald-Hartwig | R¹R²NH | 5-Amino-pyrazole | Pd₂(dba)₃, BINAP, NaOtBu |

Note: The conditions provided are general and would require optimization for the specific substrate.

Modifications to the N-1 Methyl Group (if applicable for further derivatization)

While the N-1 methyl group is generally stable, its functionalization can provide a route to further derivatization. One potential strategy involves the deprotonation of the methyl group to form a lithiated intermediate.

Deprotonation and Subsequent Functionalization: Studies on 1-methylpyrazole have shown that under kinetically controlled conditions, using a strong base like n-butyllithium in tetrahydrofuran, deprotonation can occur selectively at the N-methyl group to form a 1-(lithiomethyl)pyrazole intermediate. nih.govcdnsciencepub.com This nucleophilic species can then react with various electrophiles to introduce new functional groups.

For instance, reaction with an aldehyde or ketone would yield a β-hydroxypropyl-pyrazole derivative. Quenching the lithiated intermediate with carbon dioxide would lead to a pyrazole-1-acetic acid derivative. Alkylation with a different alkyl halide could also be envisioned, although careful control of reaction conditions would be necessary to avoid side reactions.

The following table outlines potential derivatizations following the lithiation of the N-1 methyl group.

| Electrophile | Reagent Example | Product Functional Group |

| Aldehyde/Ketone | Benzaldehyde | β-Hydroxy-β-phenylethyl |

| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid |

| Alkyl Halide | Benzyl Bromide | Benzyl |

It is important to note that the presence of the bromobutyl chain in the target molecule could interfere with the lithiation reaction. The strong base could potentially induce elimination or other side reactions involving the alkyl bromide. Therefore, protection of the bromobutyl group or the use of specific reaction conditions would likely be necessary to achieve the desired transformation on the N-1 methyl group.

Role As a Key Synthetic Intermediate in Advanced Research Fields

Precursor for Novel Heterocyclic Architectures

The pyrazole (B372694) nucleus is a fundamental scaffold in medicinal chemistry and materials science. mdpi.commdpi.com The functionalized side chain of 4-(4-bromobutyl)-1-methyl-1H-pyrazole allows for its elaboration into more complex, multi-ring systems.

Fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, are of significant interest due to their wide range of biological activities and applications in materials science. nih.govnih.govchim.it While direct synthesis from this compound is not extensively documented, its structural motifs can be incorporated into precursors for such systems. For example, the pyrazole core can be synthesized with functional groups that are later used in cyclization reactions to form fused rings. A common method involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. researchgate.netd-nb.infoias.ac.in The synthesis of pyrazolo[1,5-a]pyrimidines often proceeds through the reaction of 3-amino-1H-pyrazoles with various carbonyl compounds. nih.gov

The general synthetic approach for pyrazolo[1,5-a]pyrimidines is outlined in the table below, illustrating the versatility of the pyrazole scaffold in creating fused heterocyclic systems.

| Precursor 1 | Precursor 2 | Conditions | Fused System | Reference |

| 5-Amino-1H-pyrazole | β-Diketone | Acetic acid, reflux | Pyrazolo[1,5-a]pyrimidine | nih.gov |

| 3-Amino-1H-pyrazole | Enaminone | Acetic acid, reflux | Pyrazolo[1,5-a]pyrimidine | researchgate.net |

| 5-Aminopyrazole | Benzylidene malononitrile | Microwave-assisted | Pyrazolo[1,5-a]pyrimidine | nih.gov |

| Isoflavone | 3-Aminopyrazole | Microwave irradiation | 5,6-Diarylpyrazolo[1,5-a]pyrimidine | nih.gov |

This table presents generalized synthetic routes to fused pyrazole systems, indicating the potential for pyrazole derivatives to be used in constructing such architectures.

The synthesis of spirocyclic compounds containing a pyrazole moiety is an emerging area of research, driven by the unique three-dimensional structures and potential biological activities of these molecules. nih.govresearchgate.net Intramolecular reactions are a key strategy for constructing such complex architectures. The bromobutyl chain of this compound is ideally suited for intramolecular cyclization reactions to form spirocyclic systems.

For instance, a nucleophilic center could be introduced elsewhere on the pyrazole ring or on a substituent, which could then displace the bromide ion of the butyl chain in an intramolecular fashion to form a new ring fused at the 4-position of the pyrazole. Another potential route involves the intramolecular 1,3-dipolar cycloaddition of a diazo intermediate with a pendant alkyne, followed by a thermal sigmatropic shift to yield a spirocyclic pyrazole. nih.gov

| Reaction Type | Precursor Features | Resulting Structure | Potential Application | Reference |

| Intramolecular Alkylation | Pyrazole with nucleophilic center and haloalkyl side chain | Spiro-fused pyrazole | Medicinal Chemistry | researchgate.net |

| Intramolecular Cycloaddition | Diazo intermediate with pendant alkyne | Spirocyclic pyrazole | Organic Synthesis | nih.gov |

| Radical Cyclization | Olefinic pyrazole derivative | Complex spirocyclic product | Synthetic Methodology | nih.gov |

This table illustrates potential synthetic strategies for spirocyclic pyrazoles, where a haloalkyl side chain, such as the one in this compound, could be a key structural element.

Building Block for Functional Materials Research

Pyrazole derivatives are increasingly being explored for their applications in materials science due to their unique electronic and photophysical properties. mdpi.comjetir.org The ability to functionalize the pyrazole ring and its substituents allows for the fine-tuning of these properties for specific applications.

The reactive bromobutyl group of this compound makes it a candidate for incorporation into polymeric structures. It could potentially be used as a monomer in polymerization reactions or as a grafting agent to introduce pyrazole moieties onto existing polymer backbones. The resulting pyrazole-containing polymers could exhibit interesting properties, such as thermal stability, altered solubility, and the ability to coordinate with metal ions. The synthesis of polymers with substituted pyrazoles has been shown to be useful for optoelectronic devices. researchgate.net

Pyrazole derivatives have shown promise in the development of organic optoelectronic materials, including fluorescent dyes and chemosensors. jetir.orgrsc.orgresearchgate.net The conjugated π-system of the pyrazole ring can give rise to fluorescence, and the properties of these materials can be tuned by the introduction of different substituents. mdpi.com While specific studies on this compound in this context are not available, pyrazole-based compounds are known to be useful in designing systems for various applications, including organic light-emitting diodes (OLEDs). researchgate.net

The following table summarizes the photophysical properties of some pyrazole derivatives, highlighting their potential in optoelectronic applications.

| Compound Type | Application | Key Property | Reference |

| Pyrazolyl-substituted diethylene derivative | Organic Light Emitting Diodes (OLEDs) | High photoluminescence quantum yield | researchgate.net |

| Fused pyrazole derivatives | Organic Optoelectronic Materials | Tunable photophysical properties | rsc.org |

| Pyrazole-based chemosensors | Ion detection | Fluorescence quenching/enhancement | rsc.org |

This table showcases the potential of the pyrazole scaffold in optoelectronic and photoluminescent materials, a field where functionalized pyrazoles like this compound could be valuable.

Nitrogen-rich heterocyclic compounds, including pyrazoles, are a major focus in the research of energetic materials. researchgate.netnih.gov The high nitrogen content contributes to a large positive heat of formation, and the decomposition of these compounds often produces environmentally benign nitrogen gas. nih.gov Nitrated pyrazole derivatives, in particular, have been synthesized and investigated as potential explosives and propellants. rsc.orgrsc.org

The synthesis of energetic materials often involves the introduction of nitro groups onto the pyrazole ring. researchgate.netnih.gov While this compound itself is not an energetic material, it could serve as a precursor for the synthesis of more complex energetic compounds. For example, the butyl chain could be functionalized with energetic groups like nitro (NO2) or azido (B1232118) (N3) to increase the energy content of the molecule. researchgate.net

| Energetic Compound Class | Key Features | Potential Application | Reference |

| Nitrated Pyrazoles | High density, good thermal stability | Explosives, Propellants | nih.gov |

| Pyrazole-Triazole Hybrids | High thermal stability, good detonation performance | Heat-resistant explosives | rsc.org |

| Energetic Salts of Pyrazoles | Good detonation performance | Primary explosives | rsc.org |

This table highlights the role of the pyrazole core in the design of energetic materials, suggesting that derivatives of this compound could be explored in this field.

This compound represents a promising, yet underexplored, synthetic intermediate. Based on the well-established chemistry of analogous pyrazole derivatives, it holds significant potential for the construction of novel fused and spirocyclic heterocyclic systems. Furthermore, its structure is amenable to incorporation into functional materials, including polymers, optoelectronic systems, and energetic compounds. Future research dedicated to exploring the reactivity and applications of this specific compound is warranted to fully unlock its potential in these advanced fields of science.

Ligand Precursor in Coordination Chemistry and Catalysis

The pyrazole ring is a well-established and valuable component in the design of ligands for metal complexes due to its strong coordinating ability with a wide range of metal ions. nih.govresearchgate.net The presence of the bromobutyl group in this compound provides a convenient anchor point for the synthesis of new N-donor ligands, which can then be used to create metal complexes with tailored catalytic properties. jmaterenvironsci.com

The reactive nature of the carbon-bromine bond in this compound allows for its use in various substitution reactions to create a diverse array of N-donor ligands. A common and effective method for this is the reaction with primary or secondary amines. This nucleophilic substitution reaction results in the formation of a new carbon-nitrogen bond, effectively linking the pyrazole unit to another nitrogen-containing group via the butyl chain. This synthetic strategy is highly adaptable, as the choice of the amine starting material can be varied to introduce different functionalities and steric properties into the final ligand structure.

For example, reaction with a simple secondary amine like diethylamine (B46881) would yield a bidentate ligand, where the pyrazole nitrogen and the newly introduced tertiary amine nitrogen can coordinate to a metal center. More complex polydentate ligands can be synthesized by using polyamines, leading to ligands that can form highly stable chelate complexes with metal ions.

Table 1: Representative Synthetic Scheme for N-Donor Ligand Synthesis

| Reactant 1 | Reactant 2 | Reaction Type | Product (Ligand) |

| This compound | Diethylamine | Nucleophilic Substitution | N,N-diethyl-4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine |

| This compound | Ethylenediamine | Nucleophilic Substitution | N-(4-(1-methyl-1H-pyrazol-4-yl)butyl)ethane-1,2-diamine |

| This compound | Pyridine | Nucleophilic Substitution | 1-(4-(1-methyl-1H-pyrazol-4-yl)butyl)pyridin-1-ium bromide |

This table presents a generalized synthetic approach. The specific reaction conditions (solvent, temperature, base) would need to be optimized for each specific transformation.

These complexes are anticipated to be particularly effective in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental for the formation of carbon-carbon bonds in the synthesis of complex organic molecules. researchgate.net The pyrazole-containing ligand can stabilize the metal center in its active catalytic state and facilitate the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.

Furthermore, copper complexes with pyrazole-based ligands have shown significant promise in oxidation reactions, mimicking the activity of certain metalloenzymes. mdpi.com It is plausible that copper complexes of ligands derived from this compound could catalyze the oxidation of substrates like catechols and phenols. The specific catalytic performance would be influenced by the coordination geometry around the metal center, which is dictated by the structure of the ligand.

Table 2: Potential Catalytic Applications of Metal Complexes

| Metal Center | Ligand Derived From | Target Reaction | Potential Substrates | Expected Outcome |

| Palladium (Pd) | N,N-diethyl-4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine | Suzuki-Miyaura Coupling | Aryl halides, Arylboronic acids | High yields of biaryl products |

| Copper (Cu) | N-(4-(1-methyl-1H-pyrazol-4-yl)butyl)ethane-1,2-diamine | Catechol Oxidation | Catechol, Substituted catechols | Selective oxidation to the corresponding quinone |

| Rhodium (Rh) | Chiral amine derivative | Asymmetric Hydrogenation | Prochiral ketones, Alkenes | Enantioselective synthesis of chiral alcohols or alkanes |

The data in this table is illustrative and based on the known catalytic activity of similar pyrazole-based metal complexes. The actual efficiency and selectivity would need to be determined experimentally.

Advanced Characterization and Spectroscopic Investigations in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, NOESY)

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 4-(4-bromobutyl)-1-methyl-1H-pyrazole in solution. Analysis of ¹H and ¹³C NMR spectra provides information on the chemical environment of each hydrogen and carbon atom, respectively, while 2D NMR techniques like NOESY reveal through-space atomic proximities.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides a distinct signature for the compound. The protons on the pyrazole (B372694) ring typically appear as singlets in the aromatic region. The N-methyl group also gives a characteristic singlet, while the protons of the butyl chain exhibit complex splitting patterns (multiplets) due to spin-spin coupling with adjacent non-equivalent protons. The methylene (B1212753) group attached to the bromine atom is expected to be the most downfield-shifted signal within the butyl chain due to the electronegativity of the bromine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments. The spectrum would show distinct signals for the three carbons of the pyrazole ring, the N-methyl carbon, and the four carbons of the butyl chain. The chemical shifts are influenced by the electronic environment; for instance, the carbon atom bonded to the bromine (Cα) would appear at a characteristic downfield position.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment is crucial for confirming the substitution pattern of the pyrazole ring. A key expected correlation would be a cross-peak between the protons of the N-methyl group and the H-5 proton of the pyrazole ring, confirming their spatial proximity and unambiguously verifying the structure as a 1,4-disubstituted pyrazole.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| N-CH₃ | 3.7 - 3.9 | 38 - 40 |

| Pyrazole H-3 | 7.3 - 7.5 | 137 - 139 |

| Pyrazole H-5 | 7.2 - 7.4 | 127 - 129 |

| Pyrazole C-4 | - | 115 - 117 |

| -CH₂- (α to Pyrazole) | 2.5 - 2.7 | 28 - 30 |

| -CH₂- (β to Pyrazole) | 1.7 - 1.9 | 30 - 32 |

| -CH₂- (γ to Pyrazole) | 1.9 - 2.1 | 32 - 34 |

| -CH₂-Br (δ to Pyrazole) | 3.3 - 3.5 | 33 - 35 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, validating the molecular formula C₈H₁₃BrN₂.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Due to the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance, the molecular ion (M⁺) will appear as two peaks of almost equal intensity, separated by two mass units (M⁺ and M+2).

Electron impact (EI) ionization typically induces predictable fragmentation of the molecule. The fragmentation pattern provides further structural confirmation. For this compound, common fragmentation pathways would include:

Loss of a bromine radical (•Br): This would result in a significant fragment at [M-79]⁺ and [M-81]⁺.

Cleavage of the butyl chain: Fragmentation at various points along the C-C bonds of the alkyl chain leads to a series of peaks separated by 14 Da (CH₂).

Alpha-cleavage: Scission of the C-C bond adjacent to the pyrazole ring is a common pathway.

Ring Fragmentation: The pyrazole ring itself can break apart, often initiated by the loss of N₂ or HCN, a characteristic fragmentation pattern for pyrazoles. researchgate.netrsc.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (for ⁷⁹Br) | Proposed Fragment Ion | Fragmentation Pathway |

| 216/218 | [C₈H₁₃BrN₂]⁺ | Molecular Ion (M⁺) |

| 137 | [C₈H₁₃N₂]⁺ | Loss of •Br |

| 95 | [C₅H₇N₂]⁺ | Cleavage of the propyl group from [M-Br]⁺ |

| 81 | [C₄H₅N₂]⁺ | Pyrazole ring fragment (loss of CH₂) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected peaks include:

C-H stretching: Bands in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the butyl chain and the N-methyl group. Aromatic C-H stretching from the pyrazole ring would appear slightly above 3000 cm⁻¹.

C=C and C=N stretching: Absorptions in the 1450-1600 cm⁻¹ range are characteristic of the pyrazole ring stretching vibrations.

C-H bending: Vibrations around 1380-1470 cm⁻¹ are associated with the bending of C-H bonds in the alkyl groups.

C-Br stretching: A distinct peak in the fingerprint region, typically between 500-650 cm⁻¹, would confirm the presence of the bromoalkane functional group.

Table 3: Predicted Characteristic Infrared Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3150 | C-H Stretch (sp²) | Pyrazole Ring |

| 2850 - 2960 | C-H Stretch (sp³) | Butyl and Methyl |

| 1450 - 1600 | C=C and C=N Stretch | Pyrazole Ring |

| 1380 - 1470 | C-H Bend | Alkyl Groups |

| 500 - 650 | C-Br Stretch | Alkyl Bromide |

X-ray Crystallography for Absolute Stereochemistry and Conformation

For this compound, an X-ray crystal structure analysis would reveal:

The planarity of the 1-methyl-1H-pyrazole ring.

The precise conformation of the flexible bromobutyl side chain.

Intermolecular interactions in the crystal lattice, such as van der Waals forces or potential weak hydrogen bonds, which dictate the crystal packing.

As of now, a crystal structure for this specific compound has not been reported in the crystallographic databases. However, studies on related halogenated pyrazoles demonstrate the utility of this technique for confirming supramolecular motifs and packing arrangements. mdpi.com

Chromatographic Methodologies for Purity Assessment and Isolation (HPLC, GC, TLC)

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of a compound's purity. A suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane) would allow for the separation of the product from starting materials and byproducts, visualized as distinct spots on the TLC plate.

Gas Chromatography (GC): Given its likely volatility, the compound is amenable to analysis by GC. When coupled with a mass spectrometer (GC-MS), this technique provides separation based on boiling point and polarity, while also yielding mass spectra for peak identification, confirming both the identity and purity of the sample.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for purity determination. A reversed-phase HPLC method, using a C18 column with a mobile phase such as a gradient of acetonitrile (B52724) and water, would be effective for separating the compound from any non-volatile impurities. The purity is quantified by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Theoretical and Computational Investigations of 4 4 Bromobutyl 1 Methyl 1h Pyrazole and Its Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are a cornerstone for analyzing the electronic structure of 4-(4-bromobutyl)-1-methyl-1H-pyrazole. Methods such as Density Functional Theory (DFT) are employed to determine the molecule's geometric and electronic properties. These calculations can provide a detailed picture of the electron distribution, molecular orbital energies, and electrostatic potential.

Key electronic properties that can be determined include:

Molecular Geometry: Optimization of the molecule's structure to its lowest energy conformation.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy and shape of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.

Electron Density Distribution: This reveals the electron-rich and electron-deficient regions of the molecule, offering clues about its polarity and intermolecular interactions.

Electrostatic Potential Maps: These maps visualize the electrostatic potential on the electron density surface, highlighting areas prone to electrostatic interactions.

Table 1: Calculated Electronic Properties of Pyrazole (B372694) Derivatives

| Property | 4,4-difluoro-4H-pyrazole | 4-fluoro-4-methyl-4H-pyrazole |

|---|---|---|

| LUMO Energy | -2.0 eV | -1.3 eV |

| Destabilization Energy | 5.8 kcal/mol | 1.4 kcal/mol |

This table is generated based on data for illustrative pyrazole derivatives to highlight the types of properties that can be calculated. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most favorable reaction pathways, intermediates, and transition states.

For instance, in a nucleophilic substitution reaction where the bromine atom is displaced, computational models can be used to calculate the activation energy of the process. mdpi.com This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The geometry and energy of the transition state provide crucial information about the feasibility and kinetics of the reaction. These calculations can also help to understand the role of solvents and catalysts in the reaction mechanism. mdpi.comnih.gov

Prediction of Reactivity and Regioselectivity

Theoretical calculations are instrumental in predicting the reactivity and regioselectivity of this compound in various chemical transformations. The pyrazole ring itself has distinct reactive sites, and the substituents—the 1-methyl group and the 4-(4-bromobutyl) chain—further influence its reactivity.

The regioselectivity of reactions, such as electrophilic substitution on the pyrazole ring, can be predicted by analyzing the distribution of electron density and the energies of the frontier molecular orbitals. rsc.org For example, the locations of the HOMO can indicate the most nucleophilic positions, which are the likely sites for electrophilic attack. Conversely, the LUMO distribution can highlight the most electrophilic sites, susceptible to nucleophilic attack. Computational tools have become increasingly sophisticated, with machine learning models also being developed to predict the outcomes of organic reactions with high accuracy. rsc.org

By understanding these theoretical principles, chemists can better predict how this compound will behave in a given reaction, allowing for more efficient and selective synthesis of its derivatives.

Future Research Directions and Perspectives

Development of Green Chemistry Approaches for Synthesis and Derivatization

The principles of green chemistry, which advocate for the reduction of waste and the use of less hazardous substances, are central to modern synthetic chemistry. ijprt.org Future research on 4-(4-bromobutyl)-1-methyl-1H-pyrazole should prioritize the development of environmentally benign synthetic routes. Current methods for synthesizing pyrazole (B372694) derivatives often rely on conventional heating and organic solvents, which can be energy-intensive and generate significant waste. nih.gov

перспективные направления исследований (Prospective research directions) include the adoption of microwave-assisted synthesis and grinding techniques. nih.gov These methods have been successfully applied to other pyrazole derivatives, often leading to shorter reaction times, higher yields, and a reduction in solvent use. nih.gov Another avenue involves exploring solvent-free reaction conditions, which have proven effective for the synthesis of other 4-bromopyrazole derivatives using solid catalysts like silica (B1680970) gel-supported sulfuric acid. researchgate.netscielo.org.mx The use of greener solvents, such as water or supercritical carbon dioxide, and recyclable catalysts could further minimize the environmental footprint of synthesizing and derivatizing the title compound. ijprt.org

| Technique | Key Advantages | Potential Application for this compound | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, lower energy consumption. | Rapid synthesis of the pyrazole core and subsequent derivatization reactions. | nih.gov |

| Grinding (Mechanochemistry) | Solvent-free conditions, high efficiency. | Environmentally friendly synthesis of the pyrazole ring from solid-state reactants. | nih.gov |

| Solvent-Free Catalysis | Eliminates solvent waste, simplifies product isolation. | One-pot synthesis using heterogeneous catalysts like silica-supported acids. | researchgate.netscielo.org.mx |

| Aqueous Hydrogen Peroxide | Use of an environmentally benign solvent and oxidant. | Oxidative steps in derivatization pathways. | ijprt.org |

Exploration of Novel Reaction Pathways and Methodologies

Beyond greening existing processes, the discovery of entirely new reaction pathways is a key goal. For this compound, this could involve developing more efficient one-pot syntheses that combine ring formation and side-chain installation. Efficient protocols for the one-pot, regioselective synthesis of 4-bromopyrazole derivatives have been reported, utilizing components like 1,3-diketones, arylhydrazines, and a bromine source under solvent-free conditions. researchgate.netscielo.org.mx Adapting such methodologies could streamline the production of the target compound.

Furthermore, the bromobutyl chain is a highly versatile functional handle ripe for exploration. Future research should focus on novel derivatization reactions beyond simple nucleophilic substitutions. This could include:

Transition-metal catalyzed cross-coupling reactions: To form new carbon-carbon or carbon-heteroatom bonds, linking the pyrazole moiety to other complex fragments.

Radical-mediated reactions: To introduce diverse functional groups at the terminus of the butyl chain.

Click chemistry reactions: By first converting the bromo- group to an azide (B81097) or alkyne, enabling highly efficient and specific conjugation to other molecules.

Advanced Applications in Material Science and Supramolecular Chemistry

While pyrazole derivatives are well-known in medicinal chemistry, their potential in material science and supramolecular chemistry is an emerging field of interest. The structure of this compound is particularly well-suited for these applications.

Polymer Science: The terminal bromine atom can act as an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This would allow for the synthesis of well-defined polymers with pyrazole moieties pendant to the polymer backbone. These "pyrazoyl-functionalized polymers" could find applications as advanced coatings, sensors, or smart materials, as the pyrazole unit can act as a metal-coordinating ligand.

Surface Modification: The reactive butyl chain can be used to graft the molecule onto the surfaces of materials like silica, gold, or carbon nanotubes. This surface functionalization could be used to alter the surface properties (e.g., hydrophobicity, metal affinity) or to create new platforms for catalysis or molecular recognition.

Supramolecular Assembly: The pyrazole ring is a known hydrogen bond donor and acceptor and can coordinate with metal ions. These properties can be exploited to design and construct complex supramolecular architectures like metal-organic frameworks (MOFs) or self-assembled monolayers. The butyl chain provides a flexible spacer, influencing the packing and properties of these assemblies.

Integration into Automated and Flow Chemistry Systems

Flow chemistry has emerged as a powerful technology that offers significant advantages over traditional batch processing, including enhanced safety, better process control, improved scalability, and the ability to integrate synthesis and purification steps. mdpi.comgalchimia.com The synthesis of pyrazoles is particularly amenable to flow chemistry, which allows for the safe handling of potentially hazardous intermediates (like diazoalkanes) and enables reaction conditions, such as high temperatures and pressures, that are difficult to achieve in batch. mit.edunih.gov

Future research should focus on developing a continuous-flow synthesis for this compound. A potential multi-step flow process could be designed to telescope several reaction steps without isolating intermediates, significantly improving efficiency. mit.edursc.org For example, a flow reactor could first mediate the formation of a suitable precursor, which is then immediately reacted with a hydrazine (B178648) derivative in a second reactor module to form the pyrazole ring. galchimia.com This approach would not only be faster and safer but also facilitate process optimization and large-scale production. mdpi.com

| Parameter | Batch Chemistry | Flow Chemistry | Reference |

|---|---|---|---|

| Safety | Potentially hazardous accumulation of reactive intermediates. | Small reactor volumes and in-situ generation/consumption of hazardous species improve safety. | mdpi.commit.edu |

| Scalability | Scaling up can be challenging and may require re-optimization. | Scalable by extending operation time ("scaling out") rather than increasing reactor size. | thieme-connect.com |

| Process Control | Difficult to control temperature and mixing in large volumes. | Superior heat and mass transfer provide precise control over reaction parameters. | thieme-connect.com |

| Reaction Time | Can be lengthy, often requiring hours or days. | Significantly reduced reaction times (minutes) due to efficient mixing and higher temperatures/pressures. | mit.edunih.gov |

| Integration | Requires manual transfer between unit operations (synthesis, workup, purification). | Allows for the integration of synthesis, purification, and analysis in a continuous line. | galchimia.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.